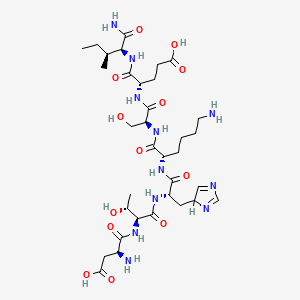
Albuminamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Albuminamide is a novel peptide amide isolated from bovine serum; has identical sequence to the N-terminal (1-7) fragment of bovine serum albumin.
Wissenschaftliche Forschungsanwendungen
Role in Liver Diseases Albuminamide, as a derivative of albumin, shares some applications with albumin itself. Albumin is extensively studied in liver diseases. For instance, in cirrhosis, albumin infusion reduces mortality in spontaneous bacterial peritonitis and improves outcomes in large volume paracentesis. Its combination with vasoconstrictors is useful in hepatorenal syndrome management (García-Martínez et al., 2013).
Dermatological Applications While not directly related to albuminamide, studies on niacinamide, an amide of vitamin B3, show its topical application in dermatology. It has effects like antipruritic, antimicrobial, and photo-protective, indicating potential applications for albuminamide in similar areas (Wohlrab & Kreft, 2014).
Albumin Modifications and Disease In diseases, albumin (and by extension, albuminamide) modifications may alter biological activity. The function of albumin is reduced in liver failure, which could suggest similar impacts for albuminamide (García-Martínez et al., 2013).
Immunomodulatory Effects Albumin, and potentially albuminamide, may have immunomodulatory effects. This is evidenced by the study of Rosa canina fruit extract in rats, which showed an increase in gamma globulin level and neutrophil counts, indicating a potential role for albuminamide in immunomodulation (Sadigh-Eteghad et al., 2011).
Role in Tissue Engineering Albumin has been used in tissue engineering, indicating a potential role for albuminamide. Its properties like being a bacteriostatic coating, promoting cell attachment, and its role in healing processes could be explored for albuminamide as well (Horváthy et al., 2017).
Microglial Cell Response Bovine serum albumin (and by analogy, albuminamide) can induce upregulation of pro-inflammatory cytokines in microglial cells, suggesting a potential influence on inflammatory responses in the central nervous system (Zhao et al., 2009).
Eigenschaften
CAS-Nummer |
134282-93-2 |
|---|---|
Produktname |
Albuminamide |
Molekularformel |
C34H57N11O13 |
Molekulargewicht |
827.9 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H57N11O13/c1-4-16(2)26(28(37)52)44-31(55)21(8-9-24(48)49)41-33(57)23(14-46)43-30(54)20(7-5-6-10-35)40-32(56)22(11-18-13-38-15-39-18)42-34(58)27(17(3)47)45-29(53)19(36)12-25(50)51/h13,15-23,26-27,46-47H,4-12,14,35-36H2,1-3H3,(H2,37,52)(H,40,56)(H,41,57)(H,42,58)(H,43,54)(H,44,55)(H,45,53)(H,48,49)(H,50,51)/t16-,17+,18?,19-,20-,21-,22-,23-,26-,27-/m0/s1 |
InChI-Schlüssel |
WNDXUFDJFGKDLM-RBWOKHCDSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC1C=NC=N1)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Sequenz |
DTXKSEI |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Albuminamide; Asp-thr-his-lys-ser-glu-ile-NH2; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



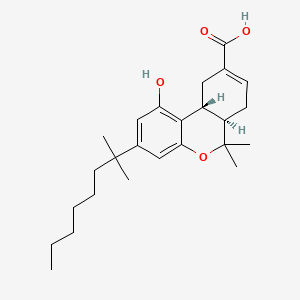
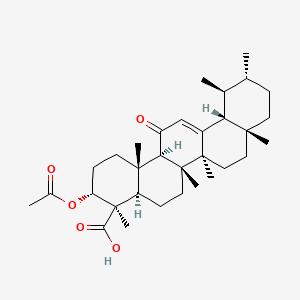
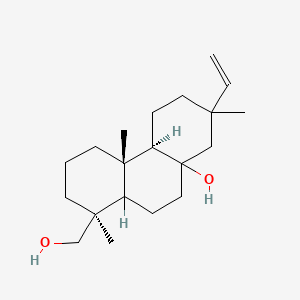

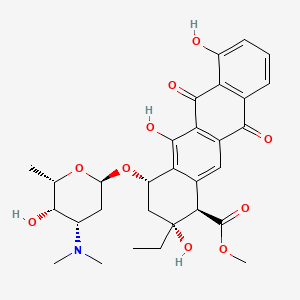
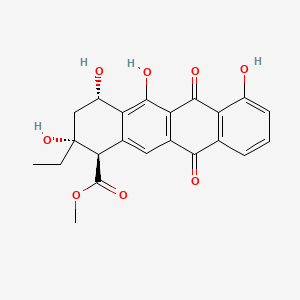
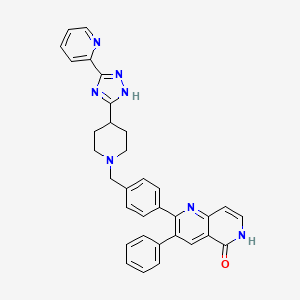
![5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide](/img/structure/B1666745.png)
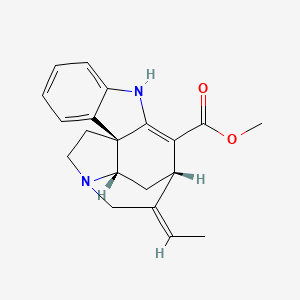
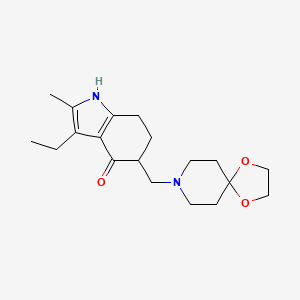
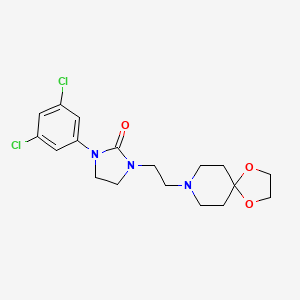

![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)
